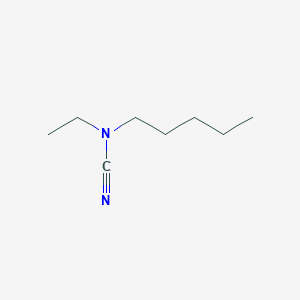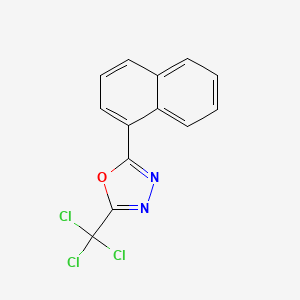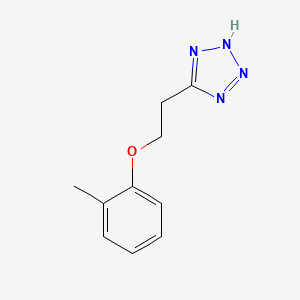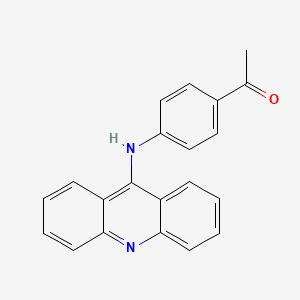
4'-(9-Acridinylamino)acetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(9-Acridinylamino)acetophenone is an organic compound with the chemical formula C21H16N2O It is known for its unique structure, which includes an acridine moiety linked to an acetophenone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(9-Acridinylamino)acetophenone typically involves the reaction of 9-aminoacridine with 4-acetylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 4’-(9-Acridinylamino)acetophenone may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
4’-(9-Acridinylamino)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of acridine quinones.
Reduction: Formation of 4’-(9-acridinylamino)phenylethanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学研究应用
4’-(9-Acridinylamino)acetophenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic reactions.
Biology: Studied for its potential as an intercalating agent in DNA, which can be useful in genetic research.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4’-(9-Acridinylamino)acetophenone involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The compound targets specific DNA sequences and can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
4’-(9-Acridinylamino)methanesulfon-m-anisidide (m-AMSA): Known for its antitumor activity and used in cancer research.
Amsacrine: Another acridine derivative with similar DNA intercalating properties and used in chemotherapy.
Uniqueness
4’-(9-Acridinylamino)acetophenone is unique due to its specific structure, which combines the properties of acridine and acetophenone. This combination enhances its ability to interact with DNA and makes it a versatile compound in various scientific applications.
属性
CAS 编号 |
73655-62-6 |
|---|---|
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC 名称 |
1-[4-(acridin-9-ylamino)phenyl]ethanone |
InChI |
InChI=1S/C21H16N2O/c1-14(24)15-10-12-16(13-11-15)22-21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-13H,1H3,(H,22,23) |
InChI 键 |
IKSDUCAEKHIKST-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


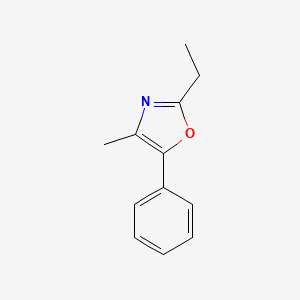
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)

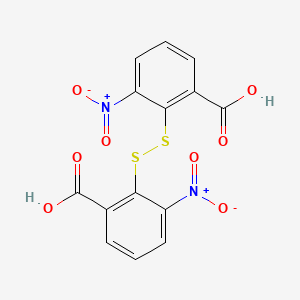
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
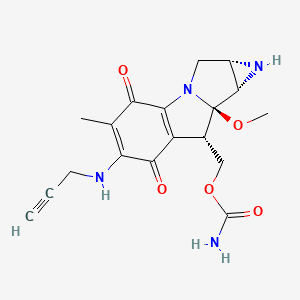
![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)

